molecular formula C24H26N2O5S B2645719 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 380551-66-6

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2645719
CAS No.: 380551-66-6
M. Wt: 454.54
InChI Key: YZUTUZKTRSOFRG-LFIBNONCSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Biological Activity

(E)-Methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. The presence of cyano and acrylamide functionalities enhances its pharmacological profile, potentially contributing to its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines:

  • MCF-7 (Breast Cancer) : In vitro studies indicated that derivatives induce apoptosis and cell cycle arrest. For example, one compound demonstrated an IC50 value of 23.2 µM against MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment. Flow cytometric analysis revealed an increase in early and late apoptotic cells compared to untreated controls .
  • Mechanism of Action : The mechanism involves the disruption of tubulin dynamics, which is crucial for mitotic spindle formation during cell division. Compounds targeting tubulin have been shown to enhance mitotic arrest and trigger apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have also demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds promising candidates for treating inflammatory diseases. Specific studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Analgesic Effects

The analgesic activity of related compounds has been assessed using the "hot plate" method in animal models. These studies suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole. This activity is attributed to their ability to interact with pain pathways and modulate pain perception .

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at G2/M phase. The compound was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In an experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives, significant reductions in inflammatory markers were observed when tested against lipopolysaccharide-induced inflammation in macrophages .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity. For instance:

  • Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
  • The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-14(2)31-18-10-9-15(12-19(18)29-3)11-16(13-25)22(27)26-23-21(24(28)30-4)17-7-5-6-8-20(17)32-23/h9-12,14H,5-8H2,1-4H3,(H,26,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUTUZKTRSOFRG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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